5-Oxo-1,4-thiazepane-3-carboxylic acid 5-Oxo-1,4-thiazepane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 108051-20-3
VCID: VC5017621
InChI: InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
SMILES: C1CSCC(NC1=O)C(=O)O
Molecular Formula: C6H9NO3S
Molecular Weight: 175.2

5-Oxo-1,4-thiazepane-3-carboxylic acid

CAS No.: 108051-20-3

Cat. No.: VC5017621

Molecular Formula: C6H9NO3S

Molecular Weight: 175.2

* For research use only. Not for human or veterinary use.

5-Oxo-1,4-thiazepane-3-carboxylic acid - 108051-20-3

Specification

CAS No. 108051-20-3
Molecular Formula C6H9NO3S
Molecular Weight 175.2
IUPAC Name 5-oxo-1,4-thiazepane-3-carboxylic acid
Standard InChI InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Standard InChI Key JICTZUFURQRLDW-UHFFFAOYSA-N
SMILES C1CSCC(NC1=O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 5-oxo-1,4-thiazepane-3-carboxylic acid is C₇H₉NO₃S, with a molecular weight of 203.22 g/mol. Its structure consists of a seven-membered thiazepane ring, where the sulfur atom occupies position 1 and the nitrogen atom position 4. The ketone group at position 5 and the carboxylic acid at position 3 introduce polar functional groups that influence reactivity and solubility .

Stereochemical Considerations

The thiazepane ring adopts a chair-like conformation, with the sulfur and nitrogen atoms contributing to ring puckering. Substituents at positions 3 and 5 create chiral centers, making stereoselective synthesis critical for pharmaceutical applications. For example, polymer-supported synthesis methods have been employed to control stereochemistry in related oxazepane derivatives .

Synthesis Methodologies

Conjugate Addition-Cyclization Strategy

A one-pot synthesis route for 1,4-thiazepanones, including derivatives of 5-oxo-1,4-thiazepane-3-carboxylic acid, involves the conjugate addition of cysteamine to α,β-unsaturated esters followed by intramolecular acylation. Trifluoroethyl esters are preferred due to their moderate reactivity, enabling reactions to complete within 0.5–3 hours with yields up to 70% .

Example Protocol

  • Conjugate Addition: Cysteamine reacts with methyl acrylate derivatives in methanol at room temperature.

  • Cyclization: The intermediate undergoes acylation under acidic conditions to form the thiazepanone ring.

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH, followed by acidification with HCl .

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsReaction TimeYieldKey Advantage
Conjugate Addition α,β-Unsaturated esters0.5–3 h60–70%Rapid, scalable
Polymer-Supported Homoserine derivatives24–48 h50–60%Stereochemical control
Hydrolysis Ethyl 4-hydroxy-3-quinoline2 h (reflux)92%High-yield carboxylate formation

Solid-Phase Synthesis

Polymer-supported approaches, such as those using Wang or Rink amide resins, enable the synthesis of enantiomerically pure thiazepane derivatives. For instance, immobilized homoserine reacts with sulfonyl chlorides and acetophenones to yield 1,4-oxazepane-5-carboxylic acids, a strategy adaptable to thiazepanes by substituting sulfur-containing reagents .

Physicochemical Properties

Solubility and Stability

The carboxylic acid and ketone groups confer moderate water solubility, though exact logP values remain unreported. The compound is stable under acidic conditions but may undergo ring-opening in strongly basic environments. Thermal stability data (e.g., melting point) are absent in the literature, highlighting a research gap.

Spectroscopic Characterization

  • NMR: Key signals include a carbonyl carbon at ~170 ppm (C-5 ketone) and a carboxylic acid proton at ~12 ppm.

  • MS: Molecular ion peak at m/z 203.22 [M+H]⁺, with fragmentation patterns consistent with thiazepane ring cleavage .

Applications in Drug Discovery

Bromodomain Ligands

1,4-Thiazepanones, including 5-oxo-1,4-thiazepane-3-carboxylic acid derivatives, exhibit affinity for BET (bromodomain and extraterminal domain) proteins. Protein-observed ¹⁹F NMR studies confirmed their binding to BRD4, a target in oncology and inflammation .

Bioisosteric Replacements

The thiazepane core serves as a bioisostere for piperidine or morpholine rings, improving metabolic stability. For example, N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396635-75-8) and N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396554-79-2) are investigational compounds leveraging this scaffold .

Table 2: Bioactive Derivatives of 5-Oxo-1,4-thiazepane-3-carboxylic Acid

Compound (CAS)Structure ModificationsTherapeutic Target
1396635-75-8 Tetrazole-phenyl substituentUndisclosed (anticancer)
1396554-79-2 Indole-ethyl side chainNeurodegenerative diseases

Research Advancements and Challenges

Limitations in Scope

Electron-withdrawing substituents on α,β-unsaturated esters (e.g., 4-CF₃-Ph) reduce cyclization efficiency, yielding mixtures of oxazepanes and lactones. Similarly, base-sensitive functional groups limit the use of strong bases like NaH .

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